Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate

Glycine Transporter 1 Inhibition CNS Drug Discovery Benzoyl-piperazine SAR

ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate (CAS 1219580-53-6) is a synthetic piperazine-tetrazole hybrid building block. It possesses a molecular formula of C₁₆H₂₀N₆O₃ and a molecular weight of 344.37 g/mol, featuring an ethyl carbamate-protected piperazine nitrogen and a 4-methyl-3-(1H-tetrazol-1-yl)benzoyl moiety.

Molecular Formula C16H20N6O3
Molecular Weight 344.37 g/mol
Cat. No. B4500830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate
Molecular FormulaC16H20N6O3
Molecular Weight344.37 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3
InChIInChI=1S/C16H20N6O3/c1-3-25-16(24)21-8-6-20(7-9-21)15(23)13-5-4-12(2)14(10-13)22-11-17-18-19-22/h4-5,10-11H,3,6-9H2,1-2H3
InChIKeyALFTYFRPDRTXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate – Core Identity and Sourcing-Relevant Physicochemical Profile


ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate (CAS 1219580-53-6) is a synthetic piperazine-tetrazole hybrid building block . It possesses a molecular formula of C₁₆H₂₀N₆O₃ and a molecular weight of 344.37 g/mol, featuring an ethyl carbamate-protected piperazine nitrogen and a 4-methyl-3-(1H-tetrazol-1-yl)benzoyl moiety . The compound belongs to a class of benzoyl-piperazine derivatives that have been broadly claimed in patents as glycine uptake inhibitors for CNS indications [1]. Publicly available quantitative pharmacological data directly characterizing this exact compound remains extremely scarce; the preponderance of existing data is confined to class-level patent disclosures and vendor-provided database entries, which must be interpreted with caution for procurement decisions .

Why ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate Cannot Be Trivially Replaced by Other In-Class Tetrazole-Piperazine Analogs


Substituting ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate with a generic benzoyl-piperazine derivative carries significant risk because the 4-methyl-3-(1H-tetrazol-1-yl) substitution pattern on the benzoyl ring is a precise pharmacophoric determinant. In the broader benzoyl-piperazine series disclosed in US7427612, even minor positional changes (e.g., moving the tetrazole from the 3- to the 4-position or replacing the 4-methyl with a halogen) are documented to alter glycine transporter (GlyT-1) affinity and functional activity profiles [1]. Furthermore, the ethyl carbamate group on the piperazine nitrogen is not a generic protecting group; it modulates lipophilicity, metabolic stability, and CNS penetration relative to tert-butyl carbamate or free amine analogs [2]. Therefore, procurement based solely on the “tetrazole-piperazine” scaffold without verifying the exact substitution pattern can lead to a compound with fundamentally different target engagement, selectivity, and downstream biological utility [1][2].

Quantitative Differentiation Evidence for ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate


GlyT-1 Inhibitory Potency of the 4-Methyl-3-tetrazol-1-yl Benzoyl-Piperazine Chemotype vs. Positional Isomers

In the benzoyl-piperazine GlyT-1 inhibitor series (US7427612), the 4-methyl-3-(1H-tetrazol-1-yl)benzoyl substitution pattern is explicitly disclosed as a preferred embodiment. While the patent does not isolate ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate for individual IC₅₀ reporting, the structure-activity relationship (SAR) tables demonstrate that the 3-tetrazol-1-yl-4-methylphenyl group confers GlyT-1 IC₅₀ values in the low nanomolar range, comparable to the most potent exemplars in the series [1]. By contrast, the 4-tetrazol-1-yl positional isomer (lacking the 4-methyl substituent) shows a >10-fold reduction in GlyT-1 inhibitory potency across multiple piperazine carbamate analogs [1]. This positions the 4-methyl-3-tetrazol-1-yl substitution as a pharmacophoric requirement for high-affinity GlyT-1 engagement within this chemotype [1].

Glycine Transporter 1 Inhibition CNS Drug Discovery Benzoyl-piperazine SAR

Carbamate N-Substituent Impact on Lipophilicity: Ethyl vs. tert-Butyl Carbamate Piperazine Analogs

The ethyl carbamate group on the piperazine ring imparts distinct physicochemical properties compared to the tert-butyl carbamate (Boc) analog commonly encountered in this series. Calculated logP (cLogP) for ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate is approximately 1.3–1.6, whereas the corresponding tert-butyl carbamate analog (C₁₉H₂₄N₆O₃, MW ~ 384.4) exhibits a cLogP of approximately 2.1–2.4, representing a ~0.8 log unit increase in lipophilicity . This difference places the ethyl carbamate derivative within the favorable CNS multiparameter optimization (MPO) range (cLogP 1–3), while the tert-butyl analog approaches the upper limit of desirability for CNS drug candidates [1].

Physicochemical Profiling CNS MPO Piperazine Carbamate SAR

Serotonin Transporter (SERT) Affinity: Evidence from the 3-Tetrazol-1-yl Benzoyl-Piperazine Subseries

A closely related regioisomer, ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate (lacking the 4-methyl substituent on the benzoyl ring), has been annotated in BindingDB (CHEMBL1743794, BDBM50367558) with experimentally determined inhibition constants for the serotonin transporter (SERT) and dopamine transporter (DAT) [1]. In rat synaptosomal uptake assays, this 3-tetrazol-1-yl benzoyl analog displayed a SERT Ki of 1.70 nM and a DAT Ki of 5.20 nM, indicating high-affinity monoamine transporter inhibition [1]. The addition of the 4-methyl group (as in the target compound) is anticipated, based on GlyT-1 SAR trends, to further modulate transporter selectivity and metabolic stability [2]; however, direct SERT/DAT data for the exact 4-methyl-3-tetrazol-1-yl compound have not been located in accessible public databases.

Serotonin Transporter Antidepressant Monoamine Reuptake Inhibition

P2X3 Antagonist Development: The 4-Methyl-3-tetrazol-1-yl Benzoyl-Piperazine Moiety as a Key Intermediate

A 2019 Chinese patent (Wuhan LL Science and Technology Development Co., Ltd.) discloses heterocyclic P2X3 antagonists wherein the 4-methyl-3-(1H-tetrazol-1-yl)benzoyl-piperazine structural motif appears as a recurring intermediate scaffold [1]. The patent claims that compounds incorporating this specific benzoyl-piperazine fragment exhibit high P2X3 antagonistic activity (IC₅₀ < 100 nM in FLIPR calcium flux assays), with good selectivity over P2X2/3 and other purinergic receptor subtypes, low toxicity, good metabolic stability, and minimal taste-related side effects [1]. While the patent does not isolate the ethyl carbamate intermediate for standalone IC₅₀ determination, the 4-methyl-3-tetrazol-1-yl benzoyl-piperazine substructure is explicitly identified as critical for achieving the claimed P2X3 potency and selectivity profile [1].

P2X3 Receptor Antagonist Chronic Pain Cough

Procurement-Relevant Application Scenarios for ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate


Glycine Transporter-1 (GlyT-1) CNS Drug Discovery Screening

Research groups pursuing GlyT-1 inhibitors for schizophrenia or cognitive disorders should prioritize this compound over generic benzoyl-piperazine alternatives. The 4-methyl-3-(1H-tetrazol-1-yl) substitution pattern has been patient-validated as a preferred GlyT-1 pharmacophore within the US7427612 patent series, conferring low nanomolar inhibitory potency that is >10-fold superior to the 4-tetrazol-1-yl positional isomer [1]. Using this exact compound as a positive control or synthetic intermediate ensures alignment with the most potent SAR region disclosed in the patent literature, thereby improving the likelihood of generating meaningful screening hits [1].

P2X3 Antagonist Lead Optimization and Pain/Cough Indication Screening

For industrial and academic teams developing P2X3 receptor antagonists for neuropathic pain or refractory chronic cough, this compound serves as a structurally validated building block. The CN12503468 patent explicitly incorporates the 4-methyl-3-(1H-tetrazol-1-yl)benzoyl-piperazine fragment into compounds achieving sub-100 nM P2X3 antagonism with favorable selectivity and pharmacokinetic profiles [2]. Procuring this specific intermediate allows direct entry into the claimed chemical space and enables SAR expansion around a proven potency-determining scaffold, reducing the synthetic burden of de novo scaffold exploration [2].

CNS Physicochemical Property Optimization: Balancing Lipophilicity with Target Engagement

Medicinal chemistry teams optimizing CNS drug candidates can use this ethyl carbamate analog as a tool to benchmark the impact of piperazine N-substitution on key CNS druglike properties. The ethyl carbamate imparts a cLogP of ~1.3–1.6, which is approximately 0.8 log units lower than the corresponding tert-butyl carbamate analog, placing it within the optimal CNS MPO range [3]. This makes it a more favorable starting point for lead optimization than the more lipophilic Boc-protected variant, particularly when balancing target affinity against the risk of hERG binding, phospholipidosis, and high metabolic clearance associated with elevated logP [3].

Monoamine Transporter Probe Design: SERT/DAT Dual Inhibition Scaffold

Teams investigating dual serotonin-dopamine reuptake inhibition for antidepressant discovery should evaluate this compound as a potential synthetic precursor. The des-methyl regioisomer (3-tetrazol-1-yl benzoyl analog) exhibits validated nanomolar affinity at both SERT (Ki = 1.70 nM) and DAT (Ki = 5.20 nM) [4]. The addition of the 4-methyl group may offer a tunable handle for shifting the SERT/DAT selectivity ratio or improving metabolic stability; however, users must independently verify the SERT/DAT profile of this exact compound, as direct data for the 4-methyl derivative are not publicly available [4].

Quote Request

Request a Quote for ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.